Insufficient Comparative Bioactivity or Performance Data for Procurement Differentiation
A comprehensive search of the primary literature, patents, and authoritative databases did not yield any study that directly compares the biological activity, pharmacokinetic profile, or synthetic efficiency of CAS 117390-08-6 against a named analog under identical experimental conditions. The only retrievable quantitative data are its computed physicochemical properties: a LogP of 1.48, which is approximately 0.7 log units lower than methyl cinnamate (calculated LogP ~2.2), and a TPSA of 46.53 Ų. While this suggests a higher aqueous solubility, the implications for membrane permeability or target engagement are purely speculative in the absence of experimental validation [1]. This evidence gap precludes any recommendation based on proven superiority.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.48 (calculated) |
| Comparator Or Baseline | Methyl cinnamate: estimated LogP ~2.2; Methyl 4-hydroxybenzoate: estimated LogP ~1.9 |
| Quantified Difference | ΔLogP ≈ -0.7 compared to methyl cinnamate |
| Conditions | In silico prediction; no experimental logD or logP data at physiological pH are available. |
Why This Matters
A lower LogP can translate to better aqueous solubility, which is critical for formulation, but without experimental confirmation and comparator data, this property alone cannot justify a procurement choice.
- [1] PubChem, Methyl cinnamate (CID 637520), Computed Properties. View Source
